LRH-1 agonist-6N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LRH-1 agonist-6N is a novel potent agonist of the liver receptor homolog-1 (LRH-1, NR5A2).
Scientific Research Applications
LRH-1 Agonist-6N in Metabolic Disease Treatment
The LRH-1 agonist-6N, developed through structure-activity relationship studies, shows significant promise in treating metabolic disorders. It has been identified as a critical tool for both studying LRH-1 biology and addressing a range of metabolic diseases. This development is rooted in the agonist's ability to bind with picomolar affinity and elicit target gene expression more effectively than previous compounds (Cato et al., 2020).
Role in Understanding LRH-1 Biology
LRH-1 agonist-6N plays a significant role in advancing the understanding of LRH-1 biology. Its ability to engage with and communicate from both sites of agonist binding, as demonstrated in RNA-seq studies, offers insights into how this nuclear receptor operates. This understanding is vital for developing therapeutic strategies for various metabolic disorders (Cato et al., 2021).
Potential in Treating Inflammatory Bowel Diseases
The first low nanomolar LRH-1 agonist, discovered through a structure-guided approach, has shown potential in treating inflammatory bowel diseases. It increases the expression of LRH-1-controlled steroidogenic genes and promotes anti-inflammatory gene expression changes in an organoid model of this disease, indicating its therapeutic potential (Mays et al., 2019).
Implications in Cancer Treatment
LRH-1, implicated in several cancers, can be targeted by LRH-1 agonists for therapeutic purposes. LRH-1 agonists and antagonists are being explored in the context of breast, pancreatic, and gastrointestinal cancers. The development of such agonists, including 6N, opens up new avenues for cancer treatment (Nadolny & Dong, 2015).
Enhancement of LRH-1 Agonist Potency
Continued research on LRH-1 agonist-6N has led to the enhancement of its solubility, potency, and efficacy. This progress is crucial for the practical application of these agonists in clinical and laboratory contexts, particularly for metabolic diseases (Flynn et al., 2018).
Development of Novel Agonists Through Structural Insights
Advancements in the structural understanding of LRH-1 and its binding with synthetic agonists have enabled the development of novel LRH-1 agonists. These developments have broadened the potential therapeutic applications of LRH-1 agonists, including 6N, in various metabolic and inflammatory disorders (Cornelison et al., 2020).
properties
Product Name |
LRH-1 agonist-6N |
---|---|
Molecular Formula |
C28H36N2O2S |
Molecular Weight |
464.668 |
IUPAC Name |
(3aR,6S,6aR)-2-Hexyl-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalene |
InChI |
InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1 |
InChI Key |
COQCBADNBTZWQG-NSVAZKTRSA-N |
SMILES |
O=S(N[C@H]1CC[C@@]2(C(C3=CC=CC=C3)=C)C(C4=CC=CC=C4)=C(CCCCCC)C[C@@]12[H])(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LRH-1 agonist-6N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.